molecular formula C14H13N3O2 B11686811 N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11686811
M. Wt: 255.27 g/mol
InChI Key: RKMCNIPONBEULI-SXGWCWSVSA-N
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Description

This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The azomethine group plays a crucial role in its biological activity, potentially interacting with enzymes and proteins. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(2-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyphenyl and pyridine moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-10-6-7-12(8-15-10)14(19)17-16-9-11-4-2-3-5-13(11)18/h2-9,18H,1H3,(H,17,19)/b16-9-

InChI Key

RKMCNIPONBEULI-SXGWCWSVSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2O

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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